1,4-Bis(difenilfosfino)butanorodio(I) tetrafluoroborato CAS No. 79255-71-3"

>

1,4-Bis(difenilfosfino)butanorodio(I) tetrafluoroborato CAS No. 79255-71-3"

>

1,4-Bis(difenilfosfino)butanorodio(I) tetrafluoroborato

Descripción general

Descripción

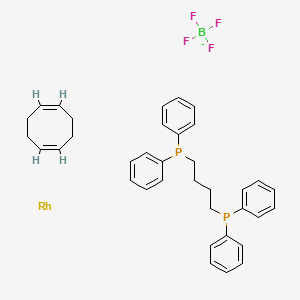

[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C36H40BF4P2Rh- and its molecular weight is 724.4 g/mol. The purity is usually 95%.

The exact mass of the compound [1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hidrogenación Regioselectiva de la Teína

[Rh(dppb)(COD)]BF4: se utiliza como catalizador en la hidrogenación regioselectiva de la teína, un opiáceo naturalmente presente en la planta de amapola . Este proceso es crucial para sintetizar la tetrahidrotheína, que tiene importantes aplicaciones farmacéuticas, particularmente en la producción de opiáceos semisintéticos.

Aminación Reductiva Enantioselectiva

El compuesto sirve como catalizador para la aminación reductiva enantioselectiva de α-cetoácidos con bencilaminas . Esta reacción es fundamental en la síntesis de α-N-bencilaminoácidos, que son valiosos bloques de construcción en la industria farmacéutica para crear varios agentes terapéuticos.

Reacciones de Acoplamiento de Suzuki

En el campo de la química orgánica, [Rh(dppb)(COD)]BF4 actúa como un ligando en las reacciones de acoplamiento de Suzuki . Estas reacciones se emplean ampliamente en la síntesis de compuestos orgánicos complejos, incluidos fármacos, agroquímicos y materiales orgánicos.

Reacciones Catalizadas por Paladio

Este compuesto versátil también se utiliza como ligando en reacciones catalizadas por paladio(0) como la acilcianación de arilacetilenos y la desprotección de aliloxicarbamatos . Estas reacciones son esenciales para la construcción de enlaces carbono-carbono y carbono-heteroátomo en la síntesis orgánica.

Reacciones de Alquilación e Isomerización

[Rh(dppb)(COD)]BF4: se emplea como ligando para reacciones de alquilación e isomerización en química organometálica . Las reacciones de alquilación son fundamentales en la síntesis de moléculas complejas, mientras que las reacciones de isomerización son cruciales para optimizar las propiedades estructurales y funcionales de las moléculas.

Catalizador en Química Organometálica

Por último, el compuesto encuentra su aplicación como catalizador en diversas reacciones organometálicas . Estas reacciones son integrales para la síntesis de complejos organometálicos, que tienen aplicaciones que van desde la catálisis hasta la ciencia de los materiales.

Actividad Biológica

1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate , commonly referred to as [Rh(dppb)(COD)]BF4, is a rhodium-based coordination complex that has garnered attention for its catalytic properties in organic synthesis and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C36H40P2Rh.BF4

- Molecular Weight : 724.36 g/mol

- CAS Number : 79255-71-3

Structure

The compound consists of a rhodium center coordinated to a bidentate phosphine ligand (dppb) and a diene ligand (COD), with tetrafluoroborate as the counterion. This unique structure contributes to its catalytic efficiency and biological interactions.

Research indicates that [Rh(dppb)(COD)]BF4 primarily functions as a catalyst in various organic reactions, including regioselective hydrogenation and enantioselective reductive amination. Its biological activity is largely attributed to its ability to facilitate these reactions, which can be crucial in synthesizing biologically active compounds.

Anticancer Potential

Recent studies have highlighted the potential of rhodium complexes, including [Rh(dppb)(COD)]BF4, in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : Rhodium complexes can inhibit specific enzymes involved in cancer progression, making them suitable candidates for further development as therapeutic agents.

Case Studies

-

Cytotoxicity Assessment

A study evaluating the cytotoxic effects of rhodium complexes demonstrated that [Rh(dppb)(COD)]BF4 could inhibit the growth of breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The results are summarized in Table 1.Cell Line IC50 (μM) MCF7 (ER+) 0.50 T47D (ER+) 0.32 MDA-MB-231 (TNBC) 0.39 H295R (Adrenocortical) 0.63 -

Mechanistic Studies

The mechanism of action for [Rh(dppb)(COD)]BF4 involves the disruption of cellular processes through enzyme inhibition and induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cells compared to controls.

Research Findings

Recent literature reviews have emphasized the growing interest in rhodium complexes for medicinal chemistry applications. Key findings include:

- Selective Toxicity : Rhodium complexes exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects associated with traditional chemotherapy.

- Potential for Drug Development : The unique properties of rhodium complexes make them suitable candidates for developing new anticancer drugs that could address limitations of current therapies.

Propiedades

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOFFTCAXGHJOA-ONEVTFJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40BF4P2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449059 | |

| Record name | [Rh(dppb)(COD)]BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79255-71-3 | |

| Record name | [Rh(dppb)(COD)]BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of rhodium(I) tetrafluoroborate in hyperpolarizing hyperbranched polymers for molecular imaging?

A1: rhodium(I) tetrafluoroborate acts as a catalyst in the parahydrogen-induced polarization (PHIP) process. [] Specifically, it catalyzes the addition of parahydrogen (p-H2) to alkyne groups incorporated into the hyperbranched polymer structure. This hydrogenation reaction transfers the nuclear spin alignment from p-H2 to the polymer, effectively "hyperpolarizing" it. This hyperpolarization dramatically increases the signal intensity of the polymer in magnetic resonance imaging (MRI), making it a more sensitive contrast agent. [] The study chose d6-acetone as the solvent due to the catalyst's high solubility in it. []

Q2: Are there alternative catalysts to rhodium(I) tetrafluoroborate for this application?

A2: While the study specifically focuses on rhodium(I) tetrafluoroborate, other rhodium-based catalysts, as well as catalysts based on different transition metals like iridium or ruthenium, are known to facilitate parahydrogen addition reactions. The choice of an optimal catalyst depends on various factors, including its activity, selectivity for the desired hydrogenation reaction, and compatibility with the specific polymer and experimental conditions. Further research exploring alternative catalysts for hyperpolarizing polymers via PHIP could be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.